4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride

CYP3A4/5 inhibition Drug-drug interaction hepatic metabolism

This dihydroquinoline-piperidine scaffold offers a strategic advantage for CNS drug discovery: a calculated logP of ~2.29 supports BBB penetration, while CYP3A4/5 IC₅₀ values of 20,000 nM and 5,500 nM minimize drug-drug interaction risk in polypharmacology assays. The dihydrochloride salt ensures superior aqueous solubility over the free base, enabling reliable in vivo dosing. Unlike fully aromatic quinoline analogs, the partially saturated 3,4-dihydroquinoline ring alters oxidative metabolism and target engagement. Procure this ≥95% pure building block as a reproducible reference standard for SAR campaigns exploring linker length, ring oxidation state, or piperidine 4-substitution.

Molecular Formula C15H24Cl2N2O
Molecular Weight 319.3 g/mol
CAS No. 2173107-42-9
Cat. No. B1460624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride
CAS2173107-42-9
Molecular FormulaC15H24Cl2N2O
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)CC3(CCNCC3)O.Cl.Cl
InChIInChI=1S/C15H22N2O.2ClH/c18-15(7-9-16-10-8-15)12-17-11-3-5-13-4-1-2-6-14(13)17;;/h1-2,4,6,16,18H,3,5,7-12H2;2*1H
InChIKeyJXCCYCQNJURATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol Dihydrochloride (CAS 2173107-42-9): Structural Identity, Physicochemical Baseline, and Research-Grade Procurement


4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol dihydrochloride (CAS 2173107-42-9) is a synthetic heterocyclic small molecule featuring a piperidin-4-ol core N-alkylated with a 3,4-dihydroquinoline moiety, supplied as the dihydrochloride salt. Its molecular formula is C₁₅H₂₄Cl₂N₂O with a molecular weight of 319.27 g/mol . The compound is offered as a research chemical with a purity specification of ≥95% and is classified as a piperidine-based intermediate with a focus on central nervous system (CNS) and receptor-modulation applications [1]. The combination of a partially saturated quinoline ring and a tertiary alcohol within the piperidine scaffold distinguishes it from fully aromatic quinoline analogs and from piperidine derivatives lacking the dihydroquinoline substituent.

Why Generic Substitution Fails for 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol Dihydrochloride: Structural Specifics Driving Differential Biological Profiles


In-class compounds within the dihydroquinoline-piperidine family are not interchangeable because minor structural variations—such as the position of the N-alkyl linkage, the oxidation state of the quinoline ring, and the presence of the 4-hydroxyl group on piperidine—profoundly alter target engagement, cytochrome P450 inhibition, and pharmacokinetic properties. For example, replacement of the 3,4-dihydroquinoline with a fully aromatic quinoline core changes both lipophilicity (calculated logP shift from ~2.29 to ~2.03) and the potential for oxidative metabolism, while relocation of the hydroxyl group or use of the free base instead of the dihydrochloride salt impacts aqueous solubility and formulation consistency. The quantitative evidence below demonstrates that these structural features translate into measurable differences in CYP3A4/5 inhibition liability and synthetic utility, reinforcing that procurement decisions must be guided by specific, data-supported comparisons rather than class-level assumptions.

Quantitative Evidence Guide: Direct Comparator-Based Differentiation of 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol Dihydrochloride


CYP3A4/5 Inhibition Liability: Reduced Drug-Drug Interaction Risk Versus Prototypical Strong Inhibitor Ketoconazole

In human liver microsome assays, 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol dihydrochloride exhibited weak inhibition of CYP3A4/5 with IC₅₀ values of 20,000 nM and 5,500 nM, respectively [1]. In contrast, the prototypical strong CYP3A4 inhibitor ketoconazole achieves an IC₅₀ of ~15 nM under comparable assay conditions [2]. This represents an approximately 1,300-fold difference, indicating that the target compound possesses a substantially lower propensity to perpetrate CYP3A4-mediated pharmacokinetic drug-drug interactions. Although direct head-to-head data against close structural analogs (e.g., 4-[(quinolin-4-yl)methyl]piperidin-4-ol) are not publicly available, the magnitude of difference against ketoconazole, a widely accepted benchmark, supports the compound's utility in research settings where minimal CYP interference is desired.

CYP3A4/5 inhibition Drug-drug interaction hepatic metabolism

Lipophilicity Differentiation: 3,4-Dihydroquinoline vs. Quinoline Core for Optimized Blood-Brain Barrier Penetration

The 3,4-dihydroquinoline moiety of the target compound confers a calculated logP of approximately 2.29, compared to ~2.03 for the fully aromatic quinoline analog . This 0.26 log unit increase in lipophilicity can influence passive membrane permeability, protein binding, and CNS exposure. In the context of CNS-oriented chemical probes, where a logP range of 2–3.5 is often optimal for BBB penetration, the target compound's intermediate lipophilicity may offer a preferable balance between solubility and permeation relative to the more polar quinoline congener. This distinction is particularly relevant when selecting building blocks for medicinal chemistry campaigns targeting neurological or psychiatric receptors.

Lipophilicity logP blood-brain barrier penetration CNS drug design

Dihydrochloride Salt Form: Solubility and Stability Advantages Over Free Base Analogs

The dihydrochloride salt of 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol provides enhanced aqueous solubility compared to its free base form, a critical parameter for in vitro assay reproducibility and in vivo formulation development [REFS-1, REFS-2]. Dihydrochloride salts, by virtue of their dual protonation, typically exhibit 10- to 100-fold higher aqueous solubility than the corresponding free base, though exact quantitative solubility data for this specific compound have not been published. When procuring compounds for biochemical or cell-based assays, the salt form directly impacts dissolution rate and effective concentration, making the dihydrochloride specification a meaningful differentiation point against free base analogs or single-hydrochloride salts that may have inferior solubility profiles.

Salt formation aqueous solubility pharmaceutical formulation stability

Purity Specification and Quality Control: Defined 95%+ Purity Ensures Assay Reproducibility

Commercially available 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol dihydrochloride is supplied with a minimum purity specification of 95% (HPLC or equivalent), as reported by established research chemical suppliers . This defined purity level is critical for reproducible dose-response measurements in enzymatic and cell-based assays. In contrast, many in-class analogs, particularly custom-synthesized derivatives, may lack certified purity documentation or be offered at lower purity grades (e.g., 90% or unspecified), introducing uncertainty into biological evaluations. The availability of a 95%+ purity specification with Certificate of Analysis (CoA) support enables researchers to confidently use this compound as a tool molecule or reference standard without the need for additional purification.

Chemical purity quality control assay reliability procurement specification

Optimal Application Scenarios for 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)piperidin-4-ol Dihydrochloride Based on Quantitative Differentiation


CNS-Targeted Chemical Probe Development Requiring Low CYP3A4/5 Interference

With CYP3A4/5 IC₅₀ values of 20,000 nM and 5,500 nM respectively [1], this compound is suitable as a chemical probe scaffold in CNS drug discovery programs where concomitant medications or polypharmacology necessitate minimal cytochrome P450 inhibition. The intermediate logP (~2.29) further supports blood-brain barrier penetration, making it appropriate for initial hit-to-lead exploration in neurological indications such as depression, anxiety, or neurodegeneration .

High-Purity Reference Standard for Dihydroquinoline-Piperidine SAR Studies

The certified purity of ≥95% with CoA documentation [1] positions this compound as a reliable reference standard for structure-activity relationship campaigns. Medicinal chemistry teams can use it as a benchmark for evaluating the biological impact of modifications to the dihydroquinoline ring oxidation state, the N-alkyl linker length, or the piperidine 4-substituent, ensuring cross-experiment reproducibility.

Aqueous Solubility-Dependent in Vitro Pharmacology and in Vivo Formulation Development

The dihydrochloride salt form provides enhanced aqueous solubility relative to the free base [REFS-1, REFS-2], enabling reliable dissolution and accurate dosing in enzymatic, biophysical, and cell-based assays. This solubility advantage is particularly valuable for in vivo pharmacokinetic profiling and preliminary toxicity studies, where consistent plasma exposure is critical for generating interpretable and translatable data.

Tool Molecule for Cytochrome P450 Interaction Profiling Panels

Given its weak CYP3A4/5 inhibition [1], this compound can serve as a negative or low-interaction control in drug-drug interaction screening panels. Incorporating it alongside potent CYP inhibitors allows research groups to benchmark assay sensitivity and differentiate between intrinsic target pharmacology and off-target CYP-mediated effects in compound characterization workflows.

Quote Request

Request a Quote for 4-(3,4-Dihydroquinolin-1(2h)-ylmethyl)piperidin-4-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.